molecular formula C8H9FO2 B1612073 5-Ethoxy-2-fluorophenol CAS No. 577793-66-9

5-Ethoxy-2-fluorophenol

Cat. No.: B1612073
CAS No.: 577793-66-9
M. Wt: 156.15 g/mol
InChI Key: KKUNNTMPQKRXHF-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluorophenol is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroimaging in Alzheimer's Disease

5-Ethoxy-2-fluorophenol derivatives have been utilized in neuroimaging studies for Alzheimer's disease. Specifically, a molecular imaging probe selective for serotonin 1A (5-HT(1A)) receptors was developed using such derivatives. This probe, when used with positron emission tomography (PET), enabled the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients, correlating with worsening clinical symptoms and decreased glucose utilization (Kepe et al., 2006).

Intracellular pH Measurement

Fluorinated o-aminophenol derivatives, closely related to this compound, have been developed as pH-sensitive probes. These probes have been used to measure intracellular pH, exhibiting negligible affinity for physiological levels of other ions and providing valuable insights into cellular function (Rhee, Levy, & London, 1995).

Antitumor Properties

Research on the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) revealed its potent and selective antitumor properties. This compound, being a candidate for clinical studies, demonstrated the importance of a fully functional aryl hydrocarbon receptor signaling pathway for its cytotoxicity in cancer cells (Trapani et al., 2003).

Cytochrome P-450 Research

Ethoxy- and benzyloxyphenoxazones, which share structural similarities with this compound, have been used in studies to distinguish between different induced cytochromes P-450. These studies have contributed significantly to our understanding of how different substances induce changes in liver enzyme activity, crucial for drug metabolism and toxicity studies (Burke et al., 1985).

Fluorescent Indicators for Cytosolic Calcium

Derivatives of this compound have been used to synthesize fluorescent indicators for measuring cytosolic free calcium levels. These indicators, combining a xanthene chromophore with a tetracarboxylate chelating site, have been instrumental in understanding calcium dynamics within cells (Minta, Kao, & Tsien, 1989).

PET Studies of Serotonergic Neurotransmission

This compound derivatives have been used in the development of a 5-HT 1A antagonist for studying serotonergic neurotransmission with PET. This research aids in understanding the role of serotonin in various neurological and psychiatric conditions (Plenevaux et al., 2000).

Properties

IUPAC Name

5-ethoxy-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUNNTMPQKRXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592420
Record name 5-Ethoxy-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577793-66-9
Record name 5-Ethoxy-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-ethoxy-1-fluorobenzene (1.0 g, 7.1 mmol) in THF (8.0 mL) was added freshly distilled N,N,N′,N″,N″-pentamethyldiethylenetriamine (0.8 mL) and 1.6 M n-butyllithium in hexane (5.13 ml, 8.2 mmol) at −78° C. After stirred at −60° C. for 1 h, trimethylborate (0.52 mL, 4.6 mmol) was introduced at −78° C. and the solution was warmed up to rt for 2 h. The reaction was quenched by acetic acid (1.5 ml) at 0° C. After 15 min, 30% hydrogen peroxide (1.2 ml) was introduced and the mixture was stirred from 0° C. to rt overnight. The mixture was extracted by EtOAc (3×30 mL). The combined organic layer was washed by brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography to give 1.0 g colorless oil of 74A. 1H NMR (400 MHz, CDCl3) δ ppm 1.39 (t, J=6.81 Hz, 3 H) 3.96 (q, J=7.03 Hz, 2H) 5.30 (d, J=2.20 Hz, 1H) 6.28-6.43 (m, 1H) 6.55 (dd, J=7.47, 3.08 Hz, 1H) 6.90-7.01 (m, 1H).
Quantity
1 g
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Reaction Step One
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0.8 mL
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0 (± 1) mol
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5.13 mL
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8 mL
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0.52 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 56.3 g 4-ethoxy-fluorophenol in 200 ml THF was treated with 84.0 ml pentamethyl-diethylentriamine, cooled to −78° C., then slowly treated with 251 ml 1.6 M n-butyllithium solution in hexane. The reaction mixture was stirred at −78° C. for 3 hrs and then slowly treated with 89.7 ml trimethyl borate. After stirring for 15 min at −78° C., the solution was warmed up to r.t., stirred for an additional 2 hrs and cooled to 0° C. To the mixture were then added dropwise 63.2 ml acetic acid. After stirring for 30 min, 68.3 ml 30% aqueous hydrogen peroxide solution were added slowly. The reaction mixture was warmed up to r.t., stirred overnight and subsequently treated with 200 ml saturated sodium sulfite solution. The mixture was diluted with water and extracted with hexanes. The organic layer was washed with water and brine, dried over MgSO4, filtrated and concentrated to give 60.3 g 5-ethoxy-2-fluoro-phenol as a light brown liquid which was used for the next step without further purification.
Quantity
63.2 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
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reactant
Reaction Step Two
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84 mL
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reactant
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200 mL
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251 mL
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0 (± 1) mol
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89.7 mL
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68.3 mL
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200 mL
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reactant
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0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 150 ml of a THF solution containing 10.5 g of 1-ethoxy-4-fluorobenzene, 50 ml of n-butyllithium (1.58 M, hexane solution) was added dropwise at −78° C. under a nitrogen atmosphere. The resulting mixture was stirred for 4 and a half hours, then 8.9 ml of trimethoxy boron was added thereto. Then, the temperature of the mixture was slowly allowed to rise to room temperature. The reaction mixture was stirred for 3 and a half hours, then 12.9 ml of acetic acid and 12.7 ml of a 30% hydrogen peroxide aqueous solution were added thereto at 0° C. The mixture was stirred at room temperature overnight, and then a saturated sodium sulfite aqueous solution was added thereto. The mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate. The desiccating agent was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was crudely purified by silica gel column chromatography (ethyl acetate-heptane) to give a crude product of 5-ethoxy-2-fluorophenol.
Quantity
8.9 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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12.9 mL
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solvent
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10.5 g
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reactant
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Quantity
50 mL
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reactant
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Quantity
150 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Ethoxy-2-fluorophenol
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